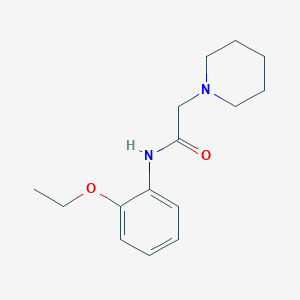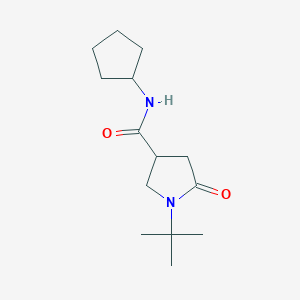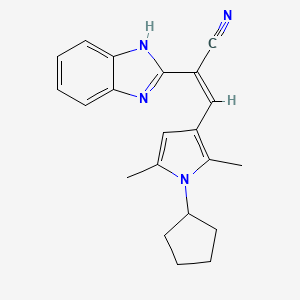
2-(4-fluorophenoxy)-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N,N-dimethylpropanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory and neuroprotective effects.
作用機序
2-(4-fluorophenoxy)-N,N-dimethylpropanamide exerts its effects by modulating the S1P receptor, which is involved in various cellular processes, including cell survival, migration, and differentiation. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide binds to the S1P receptor and induces its internalization, resulting in the sequestration of lymphocytes in the lymph nodes and spleen. This leads to a reduction in the number of circulating lymphocytes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the reduction of inflammation, the promotion of neuroprotection, and the induction of apoptosis in cancer cells. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
実験室実験の利点と制限
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for 2-(4-fluorophenoxy)-N,N-dimethylpropanamide research, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide may also have potential applications in regenerative medicine, as it has been shown to promote neural stem cell proliferation and differentiation. Further studies are needed to fully understand the potential of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide as a therapeutic agent.
合成法
2-(4-fluorophenoxy)-N,N-dimethylpropanamide is synthesized from 2-bromo-4-fluorobenzene and N,N-dimethylpropanamide in a multistep reaction. The first step involves the reaction of 2-bromo-4-fluorobenzene with magnesium to form a Grignard reagent, which is then reacted with N,N-dimethylpropanamide to form the intermediate product. The intermediate product is then reacted with phosphorus oxychloride to form the final product, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide.
科学的研究の応用
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, autoimmune diseases, cancer, and transplantation. In multiple sclerosis, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce the frequency and severity of relapses and delay disability progression. In autoimmune diseases, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce inflammation and improve disease symptoms. In cancer, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have antiproliferative and proapoptotic effects on cancer cells. In transplantation, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to prevent graft rejection and improve graft survival.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHBXBFZBCYTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![methyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5395591.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)


![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5395624.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)


![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)